molecular formula C4Cl2F6 B2527750 trans-1,2-Dichlorohexafluorocyclobutane CAS No. 3832-15-3

trans-1,2-Dichlorohexafluorocyclobutane

Cat. No. B2527750
CAS RN: 3832-15-3
M. Wt: 232.93
InChI Key: LMHAGAHDHRQIMB-LWMBPPNESA-N
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Description

Trans-1,2-Dichlorohexafluorocyclobutane is a chemical compound that can be synthesized through different methods, including the thermal dimerization of chlorotrifluoroethylene and the photochemical or catalytic chlorination of hexafluorocyclobutene. The compound exists in two isomeric forms, cis and trans, which can be separated by fractional distillation. The trans isomer is characterized by a lower boiling point compared to the cis isomer .

Synthesis Analysis

The synthesis of trans-1,2-Dichlorohexafluorocyclobutane involves the dimerization of chlorotrifluoroethylene, which predominantly yields the high boiling isomer, or the chlorination of hexafluorocyclobutene, which mainly produces the low boiling isomer. The separation of these isomers is facilitated by their distinct boiling points, and dielectric constant measurements help in identifying the cis and trans forms .

Molecular Structure Analysis

The molecular structure of trans-1,2-Dichlorohexafluorocyclobutane has been studied using infrared absorption spectra. The spectra provide insights into the bonding and configuration of the molecule, which can be compared with Raman spectral data. The trans isomer's structure is associated with a lower boiling point and distinct spectral features .

Chemical Reactions Analysis

Trans-1,2-Dichlorohexafluorocyclobutane can undergo various chemical reactions, including 1,3-sigmatropic rearrangements. These rearrangements can be categorized based on the migration of carbon atoms and the participation of the allylic receptor framework. The use of optically active reactants allows for a detailed mechanistic analysis of these reactions . Additionally, the compound can be involved in thermal stereomutations and sigmatropic shifts, which have been studied in related cyclobutane derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of trans-1,2-Dichlorohexafluorocyclobutane include its boiling point, dielectric constant, and spectral characteristics. The 19F NMR spectrum of the cis isomer has been fully analyzed, providing chemical shift and coupling constants that can be compared with the trans isomer. These properties are essential for understanding the behavior of the compound in various chemical environments .

Scientific Research Applications

NMR Spectroscopy

  • 19F NMR Analysis: The 19F NMR spectrum of trans-1,2-dichlorohexafluorocyclobutane has been analyzed in detail, offering insights into its chemical structure and behavior (Gazzard & Harris, 1974).

Thermal and Photochemical Studies

  • Isomer Separation and Infrared Spectra: Research has shown that trans-1,2-dichlorohexafluorocyclobutane can be separated from its isomers and studied using infrared spectroscopy, which is essential for understanding its chemical properties (Lacher, Büchler, & Park, 1952).
  • Thermal Rearrangements: The compound has been used in studies to understand thermal rearrangements in cyclobutanes, revealing important aspects of chemical reactions and molecular behavior (Berson & Dervan, 1973).

Stereochemistry and Molecular Interaction

  • Stereochemical Analysis: Investigations into the stereochemistry of chlorine substitution in cis and trans isomers of 1,2-dichlorohexafluorocyclobutanes provide insights into molecular interactions and reaction mechanisms (Acciani & Ache, 1978).

Conformational Studies

  • Conformational Restraint: Studies have focused on the conformational restraint in thermal rearrangements of cyclobutanes, which are crucial for understanding molecular dynamics and reaction pathways (Doering & DeLuca, 2003).

Gas-Phase Reactions

  • Gas-Phase Chlorination: The chlorination of cyclobutanes in the gas phase, including trans-1,2-dichlorohexafluorocyclobutane, has been studied to understand reaction kinetics and mechanisms in different phases (Ashton & Tedder, 1972).

Optical and Physical Properties

  • Optical Resolution and Intramolecular Excimer Formation: The resolution of optical isomers and study of intramolecular excimer formation in compounds like trans-1,2-dichlorohexafluorocyclobutane can shed light on complex molecular interactions (Mizuno & Otsuji, 1986).

Safety And Hazards

Trans-1,2-Dichlorohexafluorocyclobutane is classified as a hazardous substance . It has hazard statements H315-H319-H335, indicating that it is harmful if inhaled and causes skin and eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and using personal protective equipment .

properties

IUPAC Name

(1S,2S)-1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4Cl2F6/c5-1(7)2(6,8)4(11,12)3(1,9)10/t1-,2-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMHAGAHDHRQIMB-LWMBPPNESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C1(F)Cl)(F)Cl)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@]1([C@@](C(C1(F)F)(F)F)(F)Cl)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4Cl2F6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801037343
Record name (1S,2S)-1,2-Dichloro-1,2,3,3,4,4-hexafluorocyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801037343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-1,2-Dichlorohexafluorocyclobutane

CAS RN

3832-15-3
Record name (1S,2S)-1,2-Dichloro-1,2,3,3,4,4-hexafluorocyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801037343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
26
Citations
JR Lacher, A Büchler, JD Park - The Journal of Chemical Physics, 1952 - pubs.aip.org
The thermal dimerization of chlorotrifluoroethylene leads to 1,2‐dichlorohexafluorocyclobutane consisting mainly of the high boiling isomer. On the other hand, the photochemical or …
Number of citations: 10 pubs.aip.org
EI Eger, MJ Halsey, DD Koblin, MJ Laster… - Anesthesia & …, 2001 - journals.lww.com
The differences in potencies of optical isomers of anesthetics support the hypothesis that anesthetics act by specific receptor interactions. Diastereoisomerism and geometrical …
Number of citations: 18 journals.lww.com
JD Park, HV Holler, JR Lacher - The Journal of Organic Chemistry, 1960 - ACS Publications
The synthesis of several fluorinated cyclobutanes by cyclization of CF?= CX2 olefins with themselves, and other olefins is reported. It appears that this cycloadditiontakes place quite …
Number of citations: 24 pubs.acs.org
B Atkinson, C Tsiamis - International Journal of Chemical …, 1979 - Wiley Online Library
Rate constants determined for the thermal dimerization of chlorotrifluoroethene to dichlorohexafluorocyclobutane at 404–672 K have been correlated with previously published results. …
Number of citations: 8 onlinelibrary.wiley.com
JR Lacher, GW Tompkin, JD Park - Journal of the American …, 1952 - ACS Publications
Using pressures of less than one atmosphere, the rates of dimerization of tetrafluoroethylene, chlorotrifluoroethylene and their interdimerization have been studied. The reactions are …
Number of citations: 75 pubs.acs.org
TR Acciani - 1977 - vtechworks.lib.vt.edu
In order to determine how solvents control the stereochemical course of the hot substitution reactions, the stereochemistry of the energetic ³⁸Cl for Cl was studied in diastereomeric 1,2-…
Number of citations: 3 vtechworks.lib.vt.edu
B Atkinson, M Stedman - Journal of the Chemical Society (Resumed), 1962 - pubs.rsc.org
RESULTS Properties and Identificatioiz of the Pvoducts.-(a) l, Z-Dic/Llovo~~ exafEuovocyc~ obutane. The initial products of dimerization were the cis-and trans-isomers of 1, 2-…
Number of citations: 22 pubs.rsc.org
AB Shtarov, PJ Krusic, BE Smart… - Journal of the American …, 2001 - ACS Publications
A gas-phase NMR kinetic technique has been used for the first time to obtain accurate measurements of rate constants of some bimolecular, second-order cycloaddition reactions. As a …
Number of citations: 36 pubs.acs.org
LJ SARGENT, U WEISS - The Journal of Organic Chemistry, 1960 - ACS Publications
The so-called “hydroxycodeine”(II), obtained on reduction of 14-hydroxycodeinone (I) with zinc and acetic acid, is shown to have twice the molecular size of a simple reduction product …
Number of citations: 7 pubs.acs.org
W Zhang, F Lu, C Zhang, Q Guo, H Quan - Journal of Fluorine Chemistry, 2020 - Elsevier
In this study, we synthesized hydrohalocyclobutenes through the dechlorination of hydrohalocyclobutanes in N,N-dimethylformamide and N,N-dimethylacetamide. The structure of the …
Number of citations: 3 www.sciencedirect.com

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